Sesquicillin A

Übersicht

Beschreibung

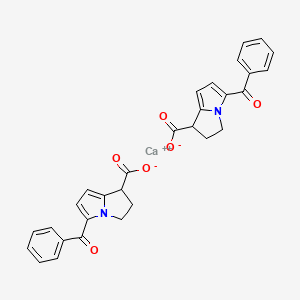

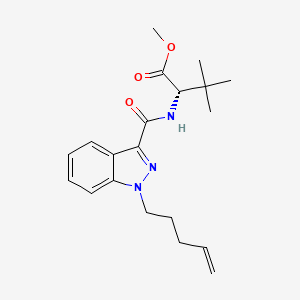

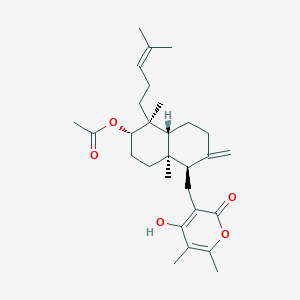

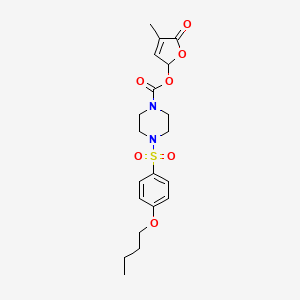

Sesquicillin A is a type of antibiotic that is produced by the Albophoma sp. FKI-1778 fungus . It is known to have a common pyrano-diterpene skeleton . Sesquicillin A has been found to show moderate inhibitory activity against the growth of Artemia salina (brine shrimps) and Jurkat cells .

Synthesis Analysis

The total synthesis of sesquicillin has been reported by two groups . The structures of sesquicillins were elucidated by spectroscopic studies including various NMR experiments .Molecular Structure Analysis

Sesquicillin A has a molecular formula of C29H42O5 . All sesquicillins, including Sesquicillin A, have a common pyrano-diterpene skeleton .Chemical Reactions Analysis

While specific chemical reactions involving Sesquicillin A are not detailed in the available literature, it is known that sesquicillins were isolated from the culture broth of Albophoma sp. FKI-1778 .Physical And Chemical Properties Analysis

Sesquicillin A is a fungal metabolite that inhibits the growth of A. salina brine shrimp (MIC = 6.25 µg/ml). It is cytotoxic to Jurkat cells (IC50 = 34 µM) and induces cell cycle arrest at the G1 phase .Wissenschaftliche Forschungsanwendungen

- Sesquicillin A exhibits antibacterial activity against various pathogens. Researchers have investigated its potential as an alternative or adjunct to conventional antibiotics. Its mode of action and efficacy against specific bacterial strains are areas of interest .

- Studies have shown that sesquicillin A is cytotoxic to Jurkat cells, a human T-cell leukemia line. Researchers explore its potential as an anticancer agent, focusing on mechanisms of cell death induction and its impact on tumor growth .

- Sesquicillin A has been associated with anti-inflammatory effects. Researchers investigate its impact on inflammatory pathways, cytokine production, and potential therapeutic applications in inflammatory diseases .

- Previous reports suggest that sesquicillin A exhibits bronchoapasmolytic activity. Researchers explore its potential as a treatment for respiratory conditions such as asthma .

- Sesquicillin A has been studied for its ability to modulate glucocorticoid-mediated signaling pathways. Understanding its interactions with glucocorticoid receptors may lead to novel therapeutic approaches .

- Sesquicillin A was previously reported to have laxative and antihypertensive properties. Researchers continue to investigate these effects and explore their underlying mechanisms .

Antibacterial Properties

Cytotoxicity and Anticancer Effects

Anti-Inflammatory Activity

Bronchoapasmolytic Properties

Glucocorticoid-Mediated Signal Transduction Inhibition

Laxative and Antihypertensive Effects

Wirkmechanismus

Target of Action

Sesquicillin A, a fungal metabolite isolated from Albophoma sp. FKI-1778, exhibits insecticidal properties . The primary targets of Sesquicillin A are Artemia salina (brine shrimps) and Jurkat cells . These targets play a crucial role in the compound’s insecticidal and cytotoxic activities.

Mode of Action

It is known that sesquicillin a interacts with its targets, leading to inhibitory activity against the growth of artemia salina and jurkat cells . This interaction results in changes that contribute to its insecticidal and cytotoxic properties.

Biochemical Pathways

Sesquicillin A affects certain biochemical pathways, leading to its observed biological activities. All sesquicillins, including Sesquicillin A, share a common pyrano-diterpene skeleton . This structure is likely involved in the compound’s interaction with its targets and the subsequent effects on biochemical pathways.

Pharmacokinetics

It is soluble in dmso and methanol, but insoluble in water and hexane These properties may influence its bioavailability and distribution within organisms

Result of Action

The result of Sesquicillin A’s action is the inhibition of growth in its targets. It exhibits potent activity against Artemia salina, with a minimum inhibitory concentration (MIC) value of 6.25 μg/ml . It also shows cytotoxic activity against Jurkat cells . These effects at the molecular and cellular levels contribute to its insecticidal and cytotoxic properties.

Safety and Hazards

According to the safety data sheet, Sesquicillin A can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .

Eigenschaften

IUPAC Name |

[(1S,2S,4aR,5R,8aR)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRWDMXUDDAXMF-JJPZVYOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)C(=C1O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sesquicillin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)

![N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester](/img/structure/B3025849.png)

![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)

![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)

![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)